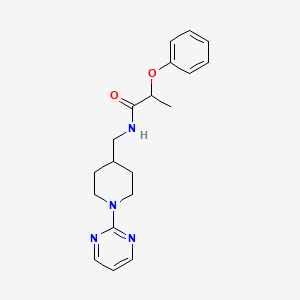
2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is a compound that has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O2, with a molecular weight of 340.4 g/mol. The compound features a phenoxy group linked to a piperidine moiety substituted with a pyrimidine ring, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cancer cells. Preliminary studies suggest that it may function as an inhibitor of certain kinases involved in tumor progression and survival pathways.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit kinases such as EGFR and Src, which are often overactive in cancer cells.
- Induction of Apoptosis : It has been observed to promote apoptosis in various cancer cell lines, contributing to its potential as an anticancer agent.
In Vitro Studies
In vitro assays have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate) | 0.67 | |
| HCT116 (Colon) | 0.80 | |
| ACHN (Renal) | 0.87 | |
| MDA-MB-435 (Melanoma) | 6.82 |
These values indicate that the compound exhibits significant cytotoxicity at low concentrations, making it a candidate for further development as an anticancer therapeutic.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Prostate Cancer : A study demonstrated that treatment with this compound resulted in reduced cell viability in PC-3 prostate cancer cells, with mechanisms involving apoptosis and cell cycle arrest.
- Combination Therapy : In another study, the compound was evaluated in combination with other chemotherapeutic agents, showing enhanced efficacy compared to monotherapy. This suggests potential for use in combination regimens to overcome resistance mechanisms in cancer therapy.
Propiedades
IUPAC Name |
2-phenoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(25-17-6-3-2-4-7-17)18(24)22-14-16-8-12-23(13-9-16)19-20-10-5-11-21-19/h2-7,10-11,15-16H,8-9,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENCWJPVAGFWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














